Gallic acid hydrate

Description

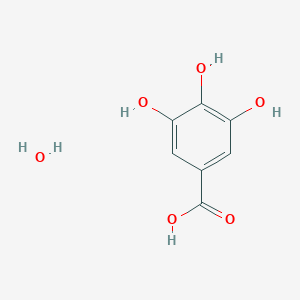

Structure

2D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKPPDDLYYMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5995-86-8 | |

| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Characteristics of Gallic Acid Hydrate: A Technical Guide

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is widely found in various plants, including gallnuts, tea leaves, and oak bark.[1][2] Its hydrated form, gallic acid hydrate, is of significant interest to researchers, scientists, and drug development professionals due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] A thorough understanding of its physicochemical characteristics is paramount for its application in pharmaceutical formulations and therapeutic development. These properties, such as solubility, stability, and crystal structure, directly influence bioavailability and efficacy.[6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and biological signaling pathways.

General and Structural Properties

This compound is a white to pale-fawn crystalline solid.[8] It is the monohydrate form of gallic acid, meaning one molecule of water is associated with each molecule of gallic acid in the crystal lattice.[9]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3,4,5-trihydroxybenzoic acid;hydrate | [9] |

| Synonyms | 3,4,5-Trihydroxybenzoic acid monohydrate | [9] |

| CAS Number | 5995-86-8 | [9][10] |

| Molecular Formula | C₇H₈O₆ | [9] |

| Molecular Weight | 188.13 g/mol | [9][10] |

| Appearance | White to pale yellow crystalline powder |[1] |

Crystalline Structure and Polymorphism

Gallic acid is known to exhibit a complex polymorphic system, with at least five monohydrate forms identified.[11] This polymorphism means that while the chemical composition is the same, the arrangement of molecules in the crystal lattice differs, which can affect properties like solubility and dissolution rate. The crystal structure is generally a monoclinic system, stabilized by extensive intermolecular and intramolecular hydrogen bonding.[9][11][12]

Table 2: Representative Crystallographic Data for Gallic Acid Monohydrate

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1 21/c 1 | P 1 2/n 1 |

| Unit Cell Dimensions | ||

| a | 5.794 Å | 14.15 Å |

| b | 4.719 Å | 3.622 Å |

| c | 28.688 Å | 15.028 Å |

| α | 90.00° | 90° |

| β | 95.08° | 97.52° |

| γ | 90.00° | 90° |

Solubility Profile

The solubility of this compound is a critical parameter for drug formulation. It is sparingly soluble in cold water but shows a significant, exponential increase in aqueous solubility with rising temperature.[8][14] It is also soluble in several polar organic solvents.[1][12]

Table 3: Aqueous Solubility of this compound at Various Temperatures

| Temperature (K) | Temperature (°C) | Solubility (g/L) |

|---|---|---|

| 298.75 | 25.6 | 12.6 |

| 326.05 | 52.9 | 63.6 |

| 354.75 | 81.6 | 280 |

| 384.45 | 111.3 | 973 |

| 415.85 | 142.7 | 2870 |

Data sourced from Journal of Chemical & Engineering Data.[14]

Table 4: Qualitative Solubility in Common Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water (cold) | 1 g in 87 mL (approx. 11.5 g/L) | [8] |

| Water (boiling) | 1 g in 3 mL (approx. 333 g/L) | [8] |

| Ethanol | Soluble (1 g in 6 mL) | [8][12] |

| Glycerol | Soluble (1 g in 10 mL) | [8][12] |

| Acetone | Soluble (1 g in 5 mL) | [8][12] |

| Diethyl Ether | Soluble | [1][12] |

| Benzene | Practically Insoluble | [8][12] |

| Chloroform | Practically Insoluble |[8][12] |

Acidity and Dissociation

Gallic acid is a polyprotic acid, with dissociation constants (pKa) associated with its carboxylic acid group and its three phenolic hydroxyl groups. The pKa values are crucial for predicting its ionization state in different physiological environments, which in turn affects its absorption and distribution.

Table 5: Acidity Constants (pKa) of Gallic Acid

| Dissociation Constant | Reported Value 1 | Reported Value 2 |

|---|---|---|

| pKa₁ (Carboxylic Acid) | 2.33 | 4.5 |

| pKa₂ (Phenolic OH) | 8.85 | 10.0 |

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the stability of this compound upon heating. The initial weight loss corresponds to the removal of the water of hydration, followed by decomposition at higher temperatures.[16]

Table 6: Thermal Analysis Data for this compound

| Parameter | Description | Temperature Range / Value | Reference(s) |

|---|---|---|---|

| Dehydration | Endothermic event corresponding to the loss of one water molecule. | 80 - 180 °C | [16] |

| Decomposition Point | Onset of thermal decomposition to pyrogallol and CO₂. | ~252 °C | [10][12] |

| Decomposition Steps | Further exothermic decomposition of the molecule. | 225 - 550 °C |[16] |

Spectroscopic Profile

Spectroscopic methods provide a fingerprint for the identification and structural elucidation of this compound.

Table 7: Key Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference(s) |

|---|---|---|

| ¹H-NMR | δ ~7.1 ppm (s, 2H, aromatic H) | [17] |

| ¹³C-NMR | δ ~110.5 ppm (C-2, C-6), ~122.3 ppm (C-1), ~139.8 ppm (C-4), ~147.2 ppm (C-3, C-5), ~169.3 ppm (C-7, C=O) | [17] |

| FTIR | Broad peaks for O-H stretching (phenolic and carboxylic), C=O stretching (carboxylic acid), C=C stretching (aromatic ring). | [18][19] |

| UV-Vis | Absorbance maximum (λmax) in the range of 275 - 295 nm. |[20][21] |

Experimental Methodologies

Accurate characterization of this compound relies on a suite of analytical techniques. Below are protocols for key experiments.

Workflow for Physicochemical Characterization

Thermal Analysis (TGA/DSC)

-

Objective: To determine thermal stability, dehydration, and decomposition temperatures.

-

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).[22]

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into an aluminum or alumina pan.

-

Place the sample pan and an empty reference pan into the analyzer.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 550 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen or helium (e.g., 50 mL/min), to prevent oxidative degradation.

-

Record the weight loss (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

-

Solubility Determination (Temperature-Dependent)

-

Objective: To quantify the aqueous solubility of this compound across a range of temperatures.

-

Instrumentation: A dynamic flow apparatus.[14]

-

Protocol:

-

A column is packed with glass beads and an excess of solid this compound.

-

Deionized water, serving as the solvent, is pumped through the column at a constant, low flow rate. The column is housed in a temperature-controlled oven.

-

The system is allowed to reach equilibrium at a set temperature, ensuring the eluted solvent is saturated with the solute.

-

Samples of the saturated eluate are collected over a measured period.

-

The concentration of gallic acid in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The procedure is repeated at various temperatures to generate a solubility curve.[14]

-

Purity and Quantification (HPLC)

-

Objective: To determine the purity of a sample and quantify the amount of gallic acid.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[21][23]

-

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase, typically consisting of a mixture of acetonitrile and an aqueous acidic buffer (e.g., 0.5% phosphoric acid in water). A common ratio is 10:90 (acetonitrile:water).[21]

-

Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions. The concentration of gallic acid in the sample is determined by comparing its peak area to the calibration curve.

-

Biological Context: Modulation of Signaling Pathways

The anticancer effects of gallic acid are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).[3] Notably, it has been shown to simultaneously inhibit pro-survival pathways like PI3K/Akt while activating pro-apoptotic pathways like MAPK, tipping the balance towards cancer cell death.[24][25]

As illustrated, gallic acid inhibits the PI3K/Akt signaling cascade, reducing the activity of the anti-apoptotic protein Bcl-2.[24][26] Concurrently, it activates the MAPK pathway, which increases the expression of pro-apoptotic proteins like Bax.[25] This combined action disrupts the mitochondrial membrane potential and activates caspases, the executioner enzymes of apoptosis, ultimately leading to cancer cell death.[24][25][26]

References

- 1. chemcess.com [chemcess.com]

- 2. Gallic acid | 149-91-7 [chemicalbook.com]

- 3. How gallic acid regulates molecular signaling: role in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labinsights.nl [labinsights.nl]

- 7. pharmainventor.com [pharmainventor.com]

- 8. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gallic acid monohydrate | C7H8O6 | CID 24721416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ACS reagent grade, ≥98.0%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gallic acid monohydrate | 5995-86-8 [chemicalbook.com]

- 13. Crystallography Open Database: Information card for entry 2200416 [crystallography.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gallic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Method for Analysis of Gallic Acid on Newcrom BH | SIELC Technologies [sielc.com]

- 22. mineralstech.com [mineralstech.com]

- 23. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination [mdpi.com]

- 24. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 25. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Gallic Acid Inhibits Bladder Cancer T24 Cell Progression Through Mitochondrial Dysfunction and PI3K/Akt/NF-κB Signaling Suppression [frontiersin.org]

A Comprehensive Technical Guide to the Natural Sources and Extraction of Gallic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound, and its hydrated form are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] This technical guide provides an in-depth overview of the primary natural sources of gallic acid and details the methodologies for its extraction and purification. The information is tailored for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate practical application.

Natural Sources of Gallic Acid

Gallic acid is widely distributed throughout the plant kingdom, often found in high concentrations in galls, barks, leaves, and fruits. It typically exists in a free state or as a component of hydrolyzable tannins (gallotannins and ellagitannins).[1][2] The enzymatic or chemical hydrolysis of these tannins yields gallic acid. Key botanical sources rich in gallic acid are summarized in Table 1.

Table 1: Prominent Natural Sources of Gallic Acid

| Plant Source | Scientific Name | Part Used | Reported Gallic Acid Content |

| Tara Pods | Caesalpinia spinosa | Pods | 40-60% of tannins, with gallic acid as the major constituent.[3][4] |

| Oak Galls | Quercus infectoria | Galls | 2-4% of the gall, with tannins comprising 50-70%.[2][5] Ethanolic extracts have shown up to 8.75% gallic acid.[6] |

| Witch Hazel | Hamamelis virginiana | Bark, Leaves | Bark contains up to 0.59% gallic acid.[7] Leaves contain a mixture of tannins with 10% being gallic acid.[8] |

| Green Tea | Camellia sinensis | Leaves | 27.41-78.93 mg/L in infusions.[9] Water extracts of green tea can contain up to 1.341 mg/100 ml.[10] |

| Mango | Mangifera indica | Seed Kernels | Yields of up to 6.1 ± 0.09 mg/g have been reported.[11][12] |

Extraction Methodologies

The extraction of gallic acid from natural sources can be broadly categorized into conventional and modern techniques. Conventional methods include solvent extraction and hydrolysis (acid or enzymatic), while modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer improved efficiency and reduced processing times. Submerged fermentation is also a viable biotechnological approach for gallic acid production.

Conventional Extraction and Hydrolysis

2.1.1. Acid Hydrolysis of Tannins

This method involves the use of strong acids to break down hydrolyzable tannins into gallic acid and glucose. While effective, it can lead to the degradation of the target compound and the production of toxic effluents.[13]

Experimental Protocol: Acid Hydrolysis of Tara Tannins

-

Preparation of Plant Material: Grind dried tara pods into a fine powder.

-

Extraction of Tannins: Extract the tara powder with water (1:4 w/v) at 65°C for 1 hour.[14] Filter the extract and concentrate it under a vacuum.

-

Hydrolysis: Treat the concentrated tannin extract with 48% NaOH (1:1.5 v/v) and heat at 102°C for 6 hours.[14]

-

Neutralization and Crystallization: Cool the solution to 30°C and neutralize it with 60% H₂SO₄ to a pH of 2.[14]

-

Purification: Cool the solution to 10°C to initiate the crystallization of crude gallic acid.[14] The crude product can be further purified by recrystallization from demineralized water with activated carbon.[14]

2.1.2. Enzymatic Hydrolysis of Tannins

Enzymatic hydrolysis, utilizing the tannase enzyme (tannin acyl hydrolase), offers a more environmentally friendly alternative to acid hydrolysis.[13] This method proceeds under milder conditions, reducing the risk of product degradation.

Experimental Protocol: Enzymatic Hydrolysis of Tannic Acid

-

Enzyme and Substrate Preparation: Prepare a solution of tannic acid (e.g., 0.35% w/v) in a suitable buffer (e.g., 0.05M citrate buffer, pH 5.5).[15]

-

Enzymatic Reaction: Add the crude or purified tannase enzyme to the tannic acid solution.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified duration (e.g., 30 minutes).[15]

-

Reaction Termination and Analysis: Stop the reaction by adding a solvent like ethanol.[15] The concentration of the liberated gallic acid can be determined using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Modern Extraction Techniques

2.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction efficiency and reducing extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction of Gallic Acid from Mango Seed Kernels [11]

-

Sample Preparation: Dry and powder the mango seed kernels.

-

Extraction: Mix the powdered sample with the chosen solvent (e.g., 19.4% ethanol) at a specific solvent-to-sample ratio (e.g., 29.32 mL/g).

-

Ultrasonication: Place the mixture in an ultrasonic bath operating at a frequency of 37 kHz and a power of 80 W.

-

Optimization of Parameters: Conduct the extraction at a controlled temperature (e.g., 38.47°C) for a defined period (e.g., 21.4 minutes).

-

Post-Extraction Processing: After extraction, filter the mixture. The extract can be partitioned with a non-polar solvent like n-hexane to remove lipids.

-

Analysis: Quantify the gallic acid content in the extract using HPLC.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and the release of bioactive compounds. This technique significantly reduces extraction time and solvent consumption.

Biotechnological Production: Submerged Fermentation

Submerged fermentation utilizes microorganisms, such as Aspergillus niger, to produce tannase, which then hydrolyzes tannins present in the fermentation medium to yield gallic acid.[15][16]

Experimental Protocol: Submerged Fermentation for Gallic Acid Production [17][18]

-

Microorganism and Inoculum Preparation: Use a potent gallic acid-producing fungal strain like Aspergillus aculeatus or Aspergillus niger.[15][17] Prepare a spore suspension from a 72-hour old culture.[15]

-

Fermentation Medium: Prepare a medium containing a source of tannin (e.g., 3% w/v from Cassia siamea), along with other nutrients.[17][18] Adjust the initial pH to 5.5.[17]

-

Fermentation Conditions: Inoculate the sterile fermentation medium with the prepared inoculum. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 30°C) with aeration (e.g., 4 L/min) and agitation (e.g., 100 rpm) for a specified duration (e.g., 36 hours).[17]

-

Product Recovery and Analysis: After fermentation, separate the biomass by centrifugation. The gallic acid in the cell-free broth can be estimated using spectrophotometric methods or HPLC.

Quantitative Data Summary

The yield of gallic acid is highly dependent on the natural source and the extraction method employed. Table 2 provides a comparative summary of gallic acid yields from various sources using different extraction techniques.

Table 2: Comparative Yields of Gallic Acid from Various Sources and Extraction Methods

| Natural Source | Extraction Method | Key Parameters | Gallic Acid Yield |

| Tara Pods | Alkaline Hydrolysis | 48% NaOH, 102°C, 6h | 25% yield from tara powder[14] |

| Mango Seed Kernels | Ultrasound-Assisted Extraction | 19.4% ethanol, 38.47°C, 21.4 min | 6.1 ± 0.09 mg/g[11][12] |

| Cassia siamea Tannin | Submerged Fermentation (A. aculeatus) | 3% tannin, 30°C, 36h, pH 5.5 | 6.8 mg/mL[17][18] |

| Quercus infectoria Galls | Supercritical CO₂ Extraction | 50°C, 20 MPa, 60 min, 1% methanol | 2.57% of extract[19] |

| Green Tea Leaves | Water Extraction | Varies with brewing time and temperature | 0.052-1.341 mg/100 ml[10] |

Visualizing Key Processes

To aid in the understanding of the fundamental processes involved in the biosynthesis and extraction of gallic acid, the following diagrams are provided.

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Caption: Hydrolysis of Gallotannin to Yield Gallic Acid.

Caption: General Experimental Workflow for Gallic Acid Extraction.

Conclusion

This guide has provided a comprehensive overview of the natural sources and extraction methodologies for this compound, tailored for a scientific and industrial audience. The selection of a specific natural source and extraction technique will depend on factors such as desired yield, purity requirements, economic viability, and environmental considerations. The detailed protocols and comparative data presented herein serve as a valuable resource for the development and optimization of processes for the isolation of this important bioactive compound. The continued exploration of novel and sustainable extraction technologies will further enhance the accessibility of gallic acid for its diverse applications in drug development and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. researchgate.net [researchgate.net]

- 4. Tara spinosa - Wikipedia [en.wikipedia.org]

- 5. In Vitro Antibacterial Activity of Galls of Quercus infectoria Olivier against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. Comparative study on phenolic compounds of green tea (Camellia sinensis L.) prepared by different brewing methods | The Annals of the University Dunarea de Jos of Galati. Fascicle VI - Food Technology [gup.ugal.ro]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Analytical Studies on Tara Tannins [taninos.tripod.com]

- 15. sciresjournals.com [sciresjournals.com]

- 16. A new approach to microbial production of gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scialert.net [scialert.net]

- 18. docsdrive.com [docsdrive.com]

- 19. pubs.aip.org [pubs.aip.org]

Crystal structure analysis of gallic acid monohydrate

An In-depth Technical Guide to the Crystal Structure Analysis of Gallic Acid Monohydrate

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, is a molecule of significant interest to the pharmaceutical and food industries due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The efficacy and bioavailability of gallic acid in solid dosage forms are intrinsically linked to its solid-state properties, which are dictated by its crystal structure. Gallic acid is known to exhibit complex polymorphism, existing in both anhydrous and hydrated forms.[4][5] This guide focuses on the crystal structure analysis of gallic acid monohydrate (C₇H₆O₅·H₂O), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Gallic acid monohydrate presents as white, yellowish-white, or pale fawn-colored needle-shaped or prismatic crystals.[2][6][7] It is stable at room temperature and pressure but is susceptible to oxidation upon exposure to light.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₆ | [8] |

| Molecular Weight | 188.13 g/mol | [8] |

| Melting Point | ~252-260 °C (decomposes) | [3][6] |

| Solubility in water | 1.5 g/100 mL (20 °C) | [6] |

| Other Solubilities | Soluble in hot water, ethanol, acetone, ether, and glycerol.[2][3][7] Insoluble in benzene and chloroform.[2][7] | |

| Appearance | White to pale fawn-colored crystals | [6][7] |

Crystal Structure and Polymorphism

Gallic acid monohydrate is a notable example of a polymorphic system, with at least seven crystalline forms identified to date.[4][9] This polymorphism arises from the molecule's ability to form various stable hydrogen-bonding networks, leading to different crystal packing arrangements.[4] The gallic acid molecule itself is essentially planar, though slight torsions of the carboxyl group out of the phenyl plane can occur.[1][5][10]

Crystallographic Data

The crystallographic data for two of the most commonly cited polymorphs of gallic acid monohydrate are presented below. These different crystal structures highlight the variability in packing and hydrogen-bonding schemes.[1]

| Parameter | Polymorph 1 (Jiang et al., 2000) | Polymorph 2 (Okabe et al., 2001) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2/n |

| a (Å) | 5.794 | 14.15 (1) |

| b (Å) | 4.719 | 3.622 (9) |

| c (Å) | 28.688 | 15.028 (10) |

| α (°) | 90.00 | 90 |

| β (°) | 95.08 | 97.52 (7) |

| γ (°) | 90.00 | 90 |

| Volume (ų) | 779.4 | 764 (1) |

| Z | 4 | 4 |

| Temperature (K) | Not specified | 296 |

| Reference | [5][8] | [1][11] |

Structural Analysis: The Hydrogen Bonding Network

The crystal structure of gallic acid monohydrate is extensively stabilized by a complex network of both intramolecular and intermolecular hydrogen bonds.[1][5][10] The three hydroxyl groups on the phenyl ring and the carboxylic acid group, along with the water molecule of hydration, all participate as hydrogen bond donors and acceptors.[1]

In one polymorph, the gallic acid molecule features two intramolecular hydrogen bonds between adjacent hydroxyl groups.[1] The packing is further stabilized by intermolecular hydrogen bonds connecting the gallic acid molecules to each other and to the water molecules, creating a robust three-dimensional structure.[1][10] The water molecule plays a crucial role in bridging different gallic acid molecules through hydrogen bonds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Page loading... [guidechem.com]

- 3. Gallic acid monohydrate | 5995-86-8 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallic acid - Wikipedia [en.wikipedia.org]

- 7. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gallic acid monohydrate | C7H8O6 | CID 24721416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal engineering of a new pharmaceutical polymorph of gallic acid monohydrate: a structural comparative study and chemical computational quantum investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Crystallography Open Database: Information card for entry 2200416 [crystallography.net]

An In-depth Technical Guide to the Stability and Degradation of Gallic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of gallic acid hydrate and its degradation pathways. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is widely utilized in the pharmaceutical, food, and chemical industries for its antioxidant and other biological activities. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety. This document details the effects of various stress factors, outlines degradation pathways, provides experimental protocols for stability testing, and presents quantitative data to support formulation development and storage condition optimization.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation under various conditions, including exposure to acid, base, oxidizing agents, heat, and light. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Degradation under Stress Conditions

Forced degradation studies indicate that gallic acid is highly susceptible to acidic and oxidative conditions, moderately susceptible to alkaline, hydrolytic, and dry heat conditions, and relatively stable under photolytic stress.[1][2][3][4]

Table 1: Summary of Gallic Acid Degradation under Forced Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours (reflux) | High Susceptibility | [1][5] |

| 0.1 N HCl | 6 hours at 70°C | Degradation Observed | [6] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | Moderate Susceptibility | [1][5] |

| 0.1 N NaOH | 6 hours at 70°C | Degradation Observed | [6] | |

| Oxidative Degradation | 6% w/w H₂O₂ | 3 hours | High Susceptibility | [1][5] |

| Fenton's Reagent ([H₂O₂] = 5x10⁻⁴ M, [Fe²⁺] = 1x10⁻⁵ M, pH 3.0) | 5 minutes | 50% | [7] | |

| Thermal Degradation | Dry Heat | 8 hours at 105°C | Moderate Susceptibility | [5] |

| Dry Heat | 6 hours at 60°C | Stable | [6][8] | |

| Hydrolytic Degradation | Distilled Water | 8 hours (reflux) | Moderate Susceptibility | [1][5] |

| Photodegradation | Daylight | 8 hours | Low Susceptibility | [1][5] |

| UV Irradiation | - | Stable | [6][8] |

Note: "High," "Moderate," and "Low" susceptibility are based on the qualitative descriptions in the cited literature. Quantitative data is provided where available.

Solid-State Stability of this compound

Gallic acid is known to exist in multiple polymorphic forms, including at least five monohydrates and three anhydrates.[9][10][11][12] The stability of these forms is dependent on relative humidity (RH) and temperature.

The monohydrate is the common commercially available form. Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) shows that gallic acid monohydrate undergoes dehydration. The first mass loss, corresponding to one mole of water (approximately 9.1%), occurs between 74°C and 107°C, with an endothermic peak at 92°C.[13] After dehydration, the anhydrous form is stable up to around 210°C, after which decarboxylation and further decomposition occur.[13] Raman spectroscopy can be used to monitor the dehydration process, and studies indicate that no intermediate is formed during this transition.[14]

The stability of the different polymorphic forms is influenced by relative humidity. For instance, anhydrate forms can convert to the monohydrate at RH above 50% at 25°C, and this process can be catalyzed by the presence of hydrate impurities.[15][16] Proper storage in a dry, cool, and well-ventilated place is recommended to maintain the stability of this compound.[13][17] The shelf life of gallic acid at room temperature has been estimated to be around 1.5 to 2 years.[18]

Degradation Pathways

The degradation of gallic acid can proceed through several pathways, including oxidation, decarboxylation, and microbial degradation.

Oxidative Degradation

Oxidation is a major degradation pathway for gallic acid, especially in alkaline solutions which readily oxidize in the presence of air.[19] The process involves the formation of semiquinone free radicals, which can be further oxidized to quinones.[20][21] These reactive intermediates can then participate in further reactions, including polymerization, leading to the formation of colored products. Oxidative coupling of gallic acid can also yield ellagic acid.[19] Advanced oxidation processes, such as those involving Fenton's reagent or UV/H₂O₂, generate highly reactive hydroxyl radicals that rapidly degrade gallic acid.[22][23]

Figure 1. Simplified oxidative degradation pathway of gallic acid.

Thermal Degradation

Upon heating, gallic acid monohydrate first loses its water of hydration.[13] At higher temperatures (above 210°C), the anhydrous form undergoes decarboxylation to form pyrogallol (1,2,3-trihydroxybenzene).[13][19] Further heating leads to the oxidation of the organic matter.[13]

Photodegradation

While some studies indicate that gallic acid is relatively stable under photolytic conditions,[1][5] others suggest it can be degraded by UV irradiation, especially in the presence of photosensitizers or photocatalysts like TiO₂.[16][24][25] The degradation is often mediated by reactive oxygen species (ROS) generated during irradiation.[24] The pH of the solution can also influence the rate of photodegradation.[24]

Microbial Degradation

Microorganisms can degrade gallic acid through both aerobic and anaerobic pathways.

-

Aerobic Degradation: In some bacteria, such as Pseudomonas putida, gallic acid is degraded via the β-ketoadipate pathway or by conversion into pyruvate and oxaloacetate.[7][22] This involves a series of enzymatic reactions including ring cleavage by dioxygenases.[7][22][26]

-

Anaerobic Degradation: Under anaerobic conditions, the degradation can be initiated by gallate decarboxylase, which converts gallic acid to pyrogallol.[7]

Figure 2. Overview of microbial degradation pathways for gallic acid.

Experimental Protocols for Stability Studies

Standardized protocols are crucial for assessing the stability of this compound. The following sections detail common methodologies for forced degradation studies and analytical techniques for quantification.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products and evaluate the stability-indicating properties of analytical methods. A target degradation of approximately 10-30% is generally considered optimal.[27]

Figure 3. General workflow for a forced degradation study of this compound.

Detailed Methodologies:

-

Acid Hydrolysis: Reflux 10 mg of gallic acid in 10 ml of 0.1 N Hydrochloric acid (HCl) solution for 3 hours.[5][21] Alternatively, reflux at 70°C for 6 hours.[6] After cooling, neutralize the solution with an appropriate base and dilute with a suitable solvent (e.g., methanol) for analysis.

-

Alkaline Hydrolysis: Treat 10 mg of gallic acid with 10 ml of 0.1 N Sodium Hydroxide (NaOH) solution for 2 hours at room temperature or reflux at 70°C for 6 hours.[5][6][21] Neutralize with an appropriate acid and dilute for analysis.

-

Oxidative Degradation: Add 10 ml of 6% w/w Hydrogen peroxide (H₂O₂) solution to 10 mg of gallic acid and keep at room temperature for 3 hours.[5][21] Dilute with a suitable solvent for analysis.

-

Thermal Degradation: Place 10 mg of gallic acid in an oven at 105°C for 8 hours under dry heat conditions.[5][21] After cooling, dissolve the sample in a suitable solvent for analysis.

-

Photostability: Expose 10 mg of gallic acid to daylight for 8 hours.[5][21] Dissolve the sample in a suitable solvent for analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the identification and quantification of gallic acid and its degradation products due to its high resolution and sensitivity.[9][28]

Table 2: Example HPLC Method Parameters for Gallic Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [11][29] |

| Mobile Phase | Isocratic: Water (0.01% Phosphoric Acid) : Methanol (95:5 v/v) | [29] |

| Isocratic: Water : Acetonitrile (80:20 v/v), pH 3.0 with o-phosphoric acid | [11] | |

| Gradient or Isocratic with Acetonitrile or Methanol and acidified water | [9][20][28] | |

| Flow Rate | 1.0 mL/min | [11][20][29] |

| Detection Wavelength | 271 nm or 272 nm | [11][29] |

| Injection Volume | 10-20 µL | [11][20] |

Other analytical techniques that can be used for the analysis of gallic acid include High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis.[1][6][9][28]

Conclusion

This compound exhibits a complex stability profile, with significant susceptibility to degradation under acidic, alkaline, and oxidative stress. The solid-state stability is influenced by its polymorphic form and is sensitive to temperature and humidity, primarily through dehydration. The primary degradation pathways involve oxidation to form quinones and thermal decarboxylation to pyrogallol. A thorough understanding of these stability characteristics, degradation pathways, and appropriate analytical methodologies is crucial for the development of stable formulations and the establishment of appropriate storage and handling conditions for products containing this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and related industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and antimicrobial activity of gallic acid by novel bacterial co-culture system using Taguchi’s method and submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. iajpr.com [iajpr.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. japsonline.com [japsonline.com]

- 12. mineralstech.com [mineralstech.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Investigation into structure and dehydration dynamic of gallic acid monohydrate: A Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Complex Polymorphic System of Gallic Acid—Five Monohydrates, Three Anhydrates, and over 20 Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Gallic acid degradation in aqueous solutions by UV/H2O2 treatment, Fenton's reagent and the photo-Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Gallic acid - Wikipedia [en.wikipedia.org]

- 25. Gallic acid monohydrate | 5995-86-8 [chemicalbook.com]

- 26. lubrizolcdmo.com [lubrizolcdmo.com]

- 27. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 28. ejpmr.com [ejpmr.com]

- 29. scielo.br [scielo.br]

Spectroscopic Analysis of Gallic Acid Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of gallic acid hydrate, a key phytochemical with significant applications in the pharmaceutical and nutraceutical industries. Understanding its structural and chemical properties through spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, formulation development, and regulatory compliance. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a structured format, and illustrates the analytical workflow.

Introduction to Spectroscopic Characterization

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid that readily forms a monohydrate. Its therapeutic properties are intrinsically linked to its molecular structure and the presence of functional groups. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate the molecular vibrations, chemical environment of atoms, and connectivity within the this compound molecule.

-

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule. They are sensitive to the presence of specific functional groups and the overall molecular symmetry, providing a unique fingerprint of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). It reveals the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are synthesized from established laboratory practices and scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: The Potassium Bromide (KBr) pellet method is a common and effective technique for the FT-IR analysis of solid samples.[1][2]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 100°C to remove any absorbed moisture.[3]

-

In an agate mortar, grind 1-2 mg of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.[1]

-

Rapidly and thoroughly mix the sample and KBr by grinding with a pestle until a homogeneous mixture is obtained. The particle size of the sample should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[2][3]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

-

Sample Preparation:

-

Place a small amount (typically a few milligrams) of crystalline this compound onto a clean microscope slide or into a capillary tube.

-

Ensure the sample surface is flat for optimal laser focusing.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a microscope.

-

Laser Excitation: A near-infrared (NIR) laser, such as 1064 nm, is often used to minimize fluorescence from the sample.[4] Other common laser wavelengths include 785 nm or 532 nm.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (e.g., 10-50 mW).[5][6]

-

Integration Time: Typically ranges from a few seconds to several minutes (e.g., 10-100 seconds), depending on the sample's Raman scattering efficiency and the desired signal quality.[5][6]

-

Spectral Range: Typically 3500-100 cm⁻¹.

-

Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) before sample analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is a common choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals appearing at a distinct chemical shift.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).

-

Nuclei: ¹H and ¹³C.

-

Solvent: The choice of deuterated solvent will affect the chemical shifts.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]

-

Temperature: Spectra are typically recorded at room temperature (around 298 K).

-

¹H NMR Parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Decoupling: Proton decoupling is used to simplify the spectrum.

-

-

Data Presentation

The following tables summarize the characteristic spectroscopic data for this compound.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3493 - 3267 | Strong, Broad | O-H stretching (phenolic and carboxylic acid)[8] |

| ~2900 - 2800 | Weak | C-H stretching (aromatic)[9] |

| ~1701 | Strong | C=O stretching (carboxylic acid)[8] |

| ~1636 | Medium | C=C stretching (aromatic ring)[10] |

| ~1608 | Medium | C=C stretching (aromatic ring)[8] |

| ~1540 | Medium | C-C stretching (aromatic ring)[8] |

| ~1450 - 1000 | Strong | In-plane δ(C-H), ν(C-O), and ν(C-C)[4] |

| ~1300 - 1000 | Strong | C-O stretching and O-H bending[8] |

| ~1022 | Medium | C-O stretching |

| ~866 | Medium | C-H bending (out-of-plane)[11] |

| ~733 | Medium | C-H bending (out-of-plane)[11] |

Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3063 | Weak | ν(C-H) aromatic[4] |

| ~1692 | Very Weak | ν(C=O) of carboxylic acid[4] |

| ~1615 | Strong | Phenyl stretching coupled with δ(O-H) and δ(C-H)[4][12] |

| ~1598 | Strong | Phenyl stretching coupled with δ(O-H) and δ(C-H)[4][12] |

| ~1530 | Medium | Carboxylic group vibration[4] |

| ~1365 | Medium | Aromatic ring vibration |

| ~1324 | Medium | ν(C-C), ν(C-O), and δ(C-OH)[12] |

| ~1266 | Medium | ν(C-C), ν(C-O), and δ(C-OH)[4][12] |

| ~1008 - 980 | Medium | ν(C-C) bond vibrations[13] |

| ~724 | Medium | Carboxylic group vibration[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shifts (δ, ppm)

| Solvent | H-2, H-6 (s, 2H) | OH (phenolic) | COOH |

| DMSO-d₆ | ~6.95 (s)[14] | ~9.0 (br s) | ~12.0 (br s) |

| Acetone-d₆ | ~7.14 (s)[15] | ~8.22 (br s) | Not reported |

| Methanol-d₄ | ~7.07 (s) | Not observed | Not observed |

| Water (D₂O) | ~7.0 | Not observed | Not observed |

¹³C NMR Chemical Shifts (δ, ppm)

| Solvent | C-1 | C-2, C-6 | C-3, C-5 | C-4 | C=O (COOH) |

| DMSO-d₆ | ~121.3 | ~109.6 | ~145.4 | ~139.8 | ~169.4[14] |

| Acetone-d₆ | ~121.2 | ~109.2 | ~145.1 | ~137.8 | ~166.8[15] |

| Methanol-d₄ | ~122.3 | ~110.6 | ~146.3 | ~139.8 | ~170.4 |

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for data interpretation in spectroscopic analysis.

References

- 1. shimadzu.com [shimadzu.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jru-b.com [jru-b.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Gallic Acid Hydrate: An In-depth Technical Guide on the Core Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyhydroxyphenolic compound, is widely recognized for its potent antioxidant properties.[1][2][3] Found abundantly in various plants, including tea leaves, oak bark, and numerous fruits, it plays a significant role in human health and is a subject of extensive research for its therapeutic potential.[1] This technical guide provides a detailed examination of the multifaceted antioxidant mechanism of gallic acid hydrate, presenting quantitative data, detailed experimental protocols, and visual representations of its core activities. Its well-documented ability to neutralize free radicals and modulate cellular oxidative stress responses makes it a promising candidate for applications in pharmaceuticals, nutraceuticals, and functional foods.[1][4]

Core Mechanisms of Antioxidant Action

The antioxidant prowess of this compound is not attributed to a single mode of action but rather a combination of direct and indirect mechanisms. These include direct scavenging of reactive species, chelation of pro-oxidant metal ions, and the modulation of endogenous antioxidant defense pathways.[3]

The primary antioxidant activity of gallic acid stems from its molecular structure, specifically the three hydroxyl (-OH) groups on the aromatic ring.[5][6] These groups can readily donate a hydrogen atom to unstable free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and terminating the damaging chain reactions of oxidation.[7][8] Gallic acid has demonstrated a high capacity for scavenging a wide array of radicals, including the hydroxyl radical (·OH), superoxide anion (·O2-), and hydroperoxyl radicals (·OOH).[7][9][10] Theoretical and experimental studies confirm its ability to scavenge hydroxyl radicals at diffusion-limited rates.[7][8]

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Gallic acid's hydroxyl groups enable it to act as an effective chelating agent, binding to these metal ions to form stable complexes.[5][11] This sequestration prevents the metal ions from participating in redox cycling, thereby inhibiting the generation of free radicals.[5] Gallic acid has been shown to effectively chelate various toxic metal ions, including aluminum (Al), lead (Pb), and cadmium (Cd).[12][13]

Beyond its direct chemical interactions, gallic acid exerts a significant indirect antioxidant effect by upregulating the body's endogenous defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Gallic acid can promote the dissociation of Nrf2 from Keap1, possibly by interacting with Keap1 itself.[15][17] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:

-

Glutamate-Cysteine Ligase (GCLC) , the rate-limiting enzyme in glutathione (GSH) synthesis.[17]

By enhancing the expression of these enzymes, gallic acid fortifies cells against oxidative damage and reduces levels of lipid peroxidation.[18][21][22]

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant efficiency of this compound has been quantified using various standard in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical | IC₅₀ / EC₅₀ Value | Reference |

|---|---|---|---|

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 13.2 µM | [23] |

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | 11.4 µM | [24] |

| DPPH | 1,1-diphenyl-2-picryl-hydrazyl | ~30 µM | [6] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 1.03 ± 0.25 µg/mL | [25] |

IC₅₀/EC₅₀: The concentration of the antioxidant required to scavenge 50% of the radicals.

Table 2: Metal Chelating Activity of Gallic Acid

| Metal Ion | Chelation Rate (%) | Conditions | Reference |

|---|---|---|---|

| Aluminum (Al) | 66.37 ± 0.017 | Aqueous solution, Folin-Ciocalteu assay | [12][13] |

| Cadmium (Cd) | 59.36 ± 0.044 | Aqueous solution, Folin-Ciocalteu assay | [12][13] |

| Lead (Pb) | 49.71 ± 0.004 | Aqueous solution, Folin-Ciocalteu assay | [12][13] |

Chelation rates were determined by measuring the unbound gallic acid after interaction with metal ions.

Table 3: Effect of Gallic Acid on Endogenous Antioxidant Systems

| System | Effect | Model | Reference |

|---|---|---|---|

| Antioxidant Enzymes (CAT, GPx) | Reinstated activities | Senescence Accelerated Mice (SAM) | [20] |

| Antioxidant Enzymes (SOD, CAT, GPx, GST) | Restored activities | Benzene-induced toxicity in mice | [15] |

| Lipid Peroxidation (MDA levels) | Significantly reduced | Senescence Accelerated Mice (SAM) | [20] |

| Nrf2/HO-1 Pathway | Enhanced signaling | tBHP-induced oxidative stress in PC-12 cells | [14] |

| Nrf2 Signaling | Activated pathway | MSU-induced inflammation in macrophages | [16] |

CAT: Catalase; GPx: Glutathione Peroxidase; SOD: Superoxide Dismutase; GST: Glutathione-S-Transferase; MDA: Malondialdehyde.

Experimental Protocols

Detailed methodologies for key assays used to quantify the antioxidant activity of this compound are provided below.

This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[26] When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is measured spectrophotometrically.[6]

-

Reagents:

-

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a 96-well microplate, add a specific volume (e.g., 20 µL) of various concentrations of the gallic acid standard or test sample to different wells.[27]

-

Add the DPPH working solution (e.g., 150-200 µL) to each well.[27][28]

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[6][27][29]

-

Measure the absorbance of the solution at 515-517 nm using a microplate reader.[27][28]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value.[25]

-

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[25] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[30]

-

Reagents:

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25][30]

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of ~0.70 (±0.02) at 734 nm.[31]

-

In a 96-well microplate, add a small volume (e.g., 5-10 µL) of the gallic acid standard or test sample.[31]

-

Add a large volume (e.g., 200 µL) of the diluted ABTS•⁺ solution to each well.[31]

-

Incubate for a specified time (e.g., 5-6 minutes) at room temperature, often with shaking.[25][31]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[25]

-

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

-

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[32][33]

-

Reagents:

-

Procedure:

-

Prepare the FRAP reagent fresh and warm it to 37°C in a water bath.[34]

-

Add a small volume of the sample (e.g., 20 µL) to a microplate well or cuvette.[34]

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[34]

-

Mix and incubate for a specified time (e.g., 30 minutes at 37°C).[35]

-

Quantify the results by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as gallic acid or Trolox. The results are often expressed as gallic acid equivalents (GAE).[32]

-

Conclusion

The antioxidant mechanism of this compound is a robust and multifaceted process. It operates through direct chemical neutralization of a wide range of free radicals and the sequestration of pro-oxidant metal ions.[3][8] Concurrently, it enhances cellular resilience to oxidative stress by activating the Nrf2 signaling pathway, leading to the upregulation of a comprehensive suite of endogenous antioxidant enzymes.[15][16] This dual-action capability, combining direct scavenging with the fortification of cellular defenses, underscores the significant therapeutic and preventative potential of gallic acid. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potent antioxidant properties of this valuable natural compound.

References

- 1. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking Semiconductor Innovation through Gallic Acid’s Metal Chelating Power-Leshan Sanjiang Biotechnology Co., LTD.-Sanjiang-Biology [en.sanjiangbio-tech.com]

- 6. mdpi.com [mdpi.com]

- 7. Radical scavenging ability of gallic acid toward OH and OOH radicals. Reaction mechanism and rate constants from the density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. tandfonline.com [tandfonline.com]

- 11. recentscientific.com [recentscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Gallic Acid Alleviates Gouty Arthritis by Inhibiting NLRP3 Inflammasome Activation and Pyroptosis Through Enhancing Nrf2 Signaling [frontiersin.org]

- 17. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Antioxidant activity of gallic acid from rose flowers in senescence accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - ProQuest [proquest.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 29. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 30. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 32. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Antioxidant Assays Using Gallic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common antioxidant assays—DPPH, ABTS, and FRAP—using gallic acid hydrate as a reference standard. The information is intended to guide researchers in accurately measuring the antioxidant capacity of various samples.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing the free radical scavenging ability of antioxidants.[1][2] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the non-radical form, DPPH-H, which is a pale yellow.[1][3] This color change is proportional to the antioxidant's capacity to donate a hydrogen atom or an electron and can be quantified by measuring the decrease in absorbance at approximately 517 nm.[1][4]

Experimental Protocol

Reagents and Equipment:

-

This compound (standard)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Micropipettes

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

-

Vortex mixer

-

Aluminum foil

Procedure:

-

Preparation of DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol.[5] This solution should be freshly prepared and kept in a dark, amber-colored bottle or a flask wrapped in aluminum foil to protect it from light.

-

Preparation of DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0.[2]

-

Preparation of Gallic Acid Standard Solutions:

-

Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol, ethanol, or water) to prepare a stock solution. From this, create a series of dilutions to be tested.

-

Assay Procedure:

-

In a 96-well plate or test tubes, add a specific volume of the gallic acid standard solutions or sample solutions (e.g., 20 µL).

-

Add the DPPH working solution (e.g., 180 µL) to each well or tube.

-

Prepare a blank by mixing the solvent used for the samples with the DPPH working solution.

-

Thoroughly mix the contents.

-

-

Incubation: Incubate the plate or tubes in the dark at room temperature for a set period, typically 30 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the blank (DPPH solution without sample) and Abs_sample is the absorbance of the sample or standard.

-

-

Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the standards or samples. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

Table 1: Example of Gallic Acid Standard Curve Data for DPPH Assay

| Gallic Acid Concentration (µg/mL) | Absorbance at 517 nm (Example) | % Inhibition (Example) |

| 0 (Control) | 1.000 | 0 |

| 1 | 0.850 | 15.0 |

| 5 | 0.650 | 35.0 |

| 10 | 0.480 | 52.0 |

| 25 | 0.230 | 77.0 |

| 50 | 0.110 | 89.0 |

Table 2: Reported IC50 Values for Gallic Acid in DPPH Assay

| IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| 2.6 | 15.3 | [6] |

| - | 13.2 | [7] |

| 19.86 | - | [8] |

| 75.6 | - | [9] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant concentration and is typically measured by the decrease in absorbance at 734 nm.[10]

Experimental Protocol

Reagents and Equipment:

-

This compound (standard)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

Micropipettes

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

-

Vortex mixer

-

Aluminum foil

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[10]

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

-

Preparation of Gallic Acid Standard Solutions:

-

Prepare a stock solution of gallic acid (e.g., 1000 µg/mL) in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).

-

-

Sample Preparation: Dissolve and dilute the test samples in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the gallic acid standard or sample solution (e.g., 10 µL) to a 96-well plate or cuvette.

-

Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Prepare a blank using the solvent instead of the sample.

-

Mix the contents thoroughly.

-

-

Incubation: Incubate the mixture at room temperature for a specific time, typically 6 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or standard.

-

-

Determination of IC50 Value: Plot the percentage of inhibition against the concentration to determine the IC50 value.

Data Presentation

Table 3: Example of Gallic Acid Standard Curve Data for ABTS Assay

| Gallic Acid Concentration (µg/mL) | Absorbance at 734 nm (Example) | % Inhibition (Example) |

| 0 (Control) | 0.700 | 0 |

| 0.5 | 0.560 | 20.0 |

| 1.0 | 0.420 | 40.0 |

| 2.5 | 0.210 | 70.0 |

| 5.0 | 0.070 | 90.0 |

| 10.0 | 0.035 | 95.0 |

Table 4: Reported IC50 Values for Gallic Acid in ABTS Assay

| IC50 Value (µg/mL) | Reference |

| 1.03 ± 0.25 | [10][11] |

| 1.34 | [12] |

| 2.10 | [13] |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex.[14]

Experimental Protocol

Reagents and Equipment:

-

This compound (standard)

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Micropipettes

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

-

Water bath set to 37°C

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14]

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Gallic Acid Standard Solutions:

-

Prepare a stock solution of gallic acid (e.g., 1000 µM) in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 50, 100, 200, 400, 500 µM).

-

-

Sample Preparation: Dissolve and dilute the test samples in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the gallic acid standard or sample solution (e.g., 10 µL) to a 96-well plate or cuvette.

-

Add a large volume of the pre-warmed FRAP reagent (e.g., 220 µL).[14]

-

Prepare a blank using the solvent instead of the sample.

-

Mix the contents.

-

-

Incubation: Incubate the mixture at 37°C for a specific time, typically 4 minutes.[14]

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of gallic acid or a ferrous sulfate solution. The results are often expressed as gallic acid equivalents (GAE) or Fe²⁺ equivalents.

Data Presentation

Table 5: Example of Gallic Acid Standard Curve Data for FRAP Assay

| Gallic Acid Concentration (µM) | Absorbance at 593 nm (Example) |

| 0 (Blank) | 0.100 |

| 50 | 0.250 |

| 100 | 0.400 |

| 200 | 0.700 |

| 400 | 1.300 |

| 500 | 1.600 |

Table 6: Reported FRAP Values for Gallic Acid

| FRAP Value | Reference |

| Higher than caffeic acid, ascorbic acid, trolox, and resveratrol | [8][15] |

| Absorbance of 0.1118 for 0.0676 mM solution at 10 min | [2][16] |

Visualizations

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Experimental workflow for the ABTS antioxidant assay.

Caption: Experimental workflow for the FRAP antioxidant assay.

Caption: Chemical principles of DPPH, ABTS, and FRAP assays.

References

- 1. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. phytojournal.com [phytojournal.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]